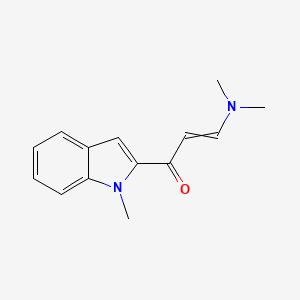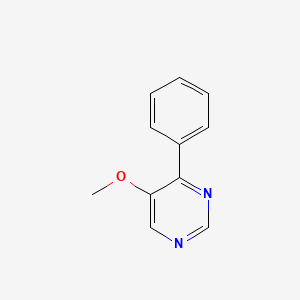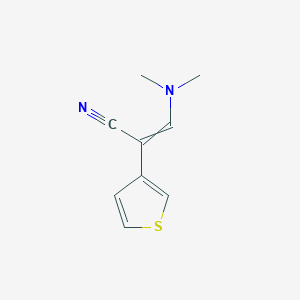![molecular formula C11H7F6NO2 B11741876 1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one](/img/structure/B11741876.png)
1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one is a fluorinated organic compound with the molecular formula C11H7F6NO2. This compound is characterized by the presence of trifluoromethyl groups and a trifluoromethoxyphenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one typically involves the reaction of trifluoroacetone with aniline derivatives under specific conditions. One common method involves the use of trifluoroacetone and 2-(trifluoromethoxy)aniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or alter protein function through covalent modification .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
- 2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one
- 2,2,6,6-Tetramethyl-3-methylamino-hept-3-en-5-one
Uniqueness
1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C11H7F6NO2 |
|---|---|
Peso molecular |
299.17 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]but-3-en-2-one |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-3-1-2-4-8(7)20-11(15,16)17/h1-6,18H |
Clave InChI |
QBSIIZGXKKBGRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)

![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)




![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741865.png)
![2-(4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741867.png)
